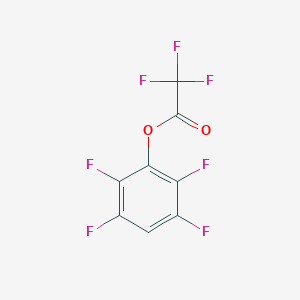

2,3,5,6-Tetrafluorophenyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLSSULCTKBVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571658 | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142685-25-4 | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorophenyl trifluoroacetate is a fluorinated organic compound that serves as a valuable reagent in specialized chemical synthesis. Its highly activated ester functionality makes it particularly useful in acylation and coupling reactions, most notably in the field of peptide synthesis. The presence of multiple fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the leaving group potential of the tetrafluorophenoxy group and facilitating reactions under mild conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 142685-25-4 | [2][3][4] |

| Molecular Formula | C₈HF₇O₂ | [4] |

| Molecular Weight | 262.08 g/mol | [4] |

| Physical Form | Liquid | [2] |

| Boiling Point | 136-138 °C at 760 mmHg | [5] |

| Density | 1.635 g/cm³ (predicted) | |

| Refractive Index | 1.39 | |

| Storage Temperature | 2-8°C |

Table 2: Safety Information

| Hazard Information | Details | Reference(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Harmful) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P260, P271, P280 | [2] |

Spectroscopic Data

-

¹H NMR: A single multiplet in the aromatic region for the lone proton on the tetrafluorophenyl ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the tetrafluorophenyl ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: Two distinct resonances are expected: one for the trifluoroacetate group and another for the four fluorine atoms on the phenyl ring. The chemical shift for the trifluoroacetyl group typically appears between -74 to -75 ppm relative to CFCl₃.[6][7]

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1780-1850 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing fluorine atoms.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoroacetyl group and other fragments of the tetrafluorophenyl moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,3,5,6-tetrafluorophenol with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Trifluoroacetic anhydride

-

Anhydrous pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If desired, anhydrous pyridine (1.1 equivalents) can be added as a catalyst.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Purification

Purification of the crude product is typically achieved by vacuum distillation. The boiling point of 136-138 °C at atmospheric pressure suggests that distillation under reduced pressure will be necessary to prevent decomposition.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used to activate the carboxylic acid of an N-protected amino acid for subsequent coupling to the free amine of a resin-bound peptide. This forms a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester in situ.

Workflow for a Single Coupling Cycle in SPPS:

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | 142685-25-4 [sigmaaldrich.com]

- 3. CAS#:142685-25-4 | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

2,3,5,6-Tetrafluorophenyl trifluoroacetate CAS number 142685-25-4

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS number 142685-25-4, is a fluorinated organic compound utilized primarily as a research chemical. Its highly activated ester functionality makes it a valuable reagent in organic synthesis, particularly in the formation of amide bonds for peptide synthesis and other bioconjugation applications. The electron-withdrawing nature of both the tetrafluorophenyl ring and the trifluoroacetyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack under mild conditions. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its mechanism of action as an activating agent, and its relevance in the broader context of drug discovery.

Chemical and Physical Properties

This compound is a liquid at room temperature and is classified as a dangerous good for transportation.[1] It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood. Key quantitative data for this compound and its common precursor, 2,3,5,6-tetrafluorophenol, are summarized in the tables below for easy reference.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 142685-25-4 | [1] |

| Molecular Formula | C₈HF₇O₂ | [1] |

| Molecular Weight | 262.08 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 136-138 °C @ 760 mmHg | [2] |

| Predicted Density | 1.635 ± 0.06 g/cm³ | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C | [3][4] |

Table 2: Properties of 2,3,5,6-Tetrafluorophenol (Precursor)

| Property | Value | Source(s) |

| CAS Number | 769-39-1 | |

| Molecular Formula | C₆H₂F₄O | |

| Molecular Weight | 166.07 g/mol | |

| Physical Form | White crystalline solid | |

| Melting Point | 37-39 °C | |

| Boiling Point | 140 °C |

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

2,3,5,6-tetrafluorophenol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous pyridine or triethylamine (as a catalyst and acid scavenger)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess TFAA and trifluoroacetic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis: An Activating Agent

The primary application of this compound is as an activating agent for carboxylic acids, which is a crucial step in the synthesis of amides, esters, and peptides. The highly fluorinated phenyl group is an excellent leaving group, making the ester susceptible to nucleophilic attack.

Mechanism of Action: Amide Bond Formation

In a typical application, a carboxylic acid is first converted to its more reactive 2,3,5,6-tetrafluorophenyl ester. This activated ester is then reacted with an amine to form the desired amide bond. This two-step, one-pot procedure is common in peptide synthesis.

Experimental Protocol: Amide Synthesis via Activated Ester

Materials:

-

A generic carboxylic acid (e.g., Boc-protected amino acid)

-

This compound

-

A generic primary or secondary amine

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Standard workup and purification reagents

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add DIPEA (1.1 eq) to the solution.

-

Add this compound (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the activated ester in situ.

-

In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.

-

Slowly add the amine solution to the activated ester mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Experimental Workflow and Logic

The use of this compound as a coupling reagent follows a logical workflow designed to maximize yield and purity while minimizing side reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with care.

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Handling: Always handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound serves as a specialized reagent in organic synthesis, offering an efficient means of activating carboxylic acids for the formation of amide and ester bonds. Its utility is particularly pronounced in the synthesis of complex molecules, such as peptides, where mild reaction conditions are paramount to avoid racemization and other side reactions. While it may not be a direct participant in biological signaling pathways, its role as a synthetic tool enables the creation of novel chemical entities for drug discovery and development. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively and safely utilize this versatile reagent in their work.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the efficient and stable covalent modification of biomolecules is paramount. Activated esters play a crucial role in this field, facilitating the formation of robust amide bonds between a labeling or modifying agent and a target protein or peptide. Among these, fluorinated phenyl esters have emerged as superior alternatives to classical reagents such as N-hydroxysuccinimide (NHS) esters, owing to their enhanced stability and reactivity. This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluorophenyl trifluoroacetate, a highly reactive acylating agent, detailing its physicochemical properties, synthesis, and application in the covalent modification of amine-containing biomolecules.

Physicochemical Properties of this compound

This compound is a halogenated organic compound valued for its utility as a research chemical.[1][2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 262.08 g/mol | [2] |

| Molecular Formula | C₈HF₇O₂ | [2] |

| CAS Number | 142685-25-4 | [2] |

| Boiling Point | 136-138 °C @ 760 mmHg | [3] |

| Density | 1.635 g/cm³ | |

| Refractive Index | 1.39 | |

| Purity | Typically ≥97% | [3][4] |

| Physical Form | Liquid | [4] |

| Storage Temperature | Ambient Temperature | [4] |

Synthesis of Tetrafluorophenyl (TFP) Activated Esters

Below is a representative experimental protocol for the synthesis of a TFP-activated ester, adapted from a published procedure for dithiobis(2,3,5,6-tetrafluorophenyl undecanoate).[1]

Experimental Protocol: Synthesis of a TFP-Activated Ester

Materials:

-

Carboxylic acid of interest

-

2,3,5,6-Tetrafluorophenol (TFP)

-

Diisopropylcarbodiimide (DIC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) - if needed for solubility

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and 2,3,5,6-tetrafluorophenol (1.05 equivalents) in anhydrous dichloromethane. The reaction should be cooled in an ice bath.

-

Carbodiimide Addition: To the chilled mixture, add diisopropylcarbodiimide (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir on ice and gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the diisopropylurea byproduct. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system as determined by TLC analysis.

-

Characterization: The final product's identity and purity can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: Synthesis of a TFP-activated ester.

Application in Bioconjugation: Amide Bond Formation

The primary application of this compound and other TFP esters is the acylation of primary and secondary amines to form stable amide bonds. This reactivity is harnessed in bioconjugation to label proteins, peptides, and other biomolecules. The tetrafluorophenyl group is an excellent leaving group, rendering the ester highly susceptible to nucleophilic attack by the amine.

TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, compared to the more commonly used NHS esters.[5] This enhanced hydrolytic stability provides better control over the conjugation reaction and can lead to higher coupling efficiencies.[5][6]

Experimental Protocol: Amine Modification with a TFP Ester

The following is a general protocol for the covalent modification of a protein via its lysine residues using a TFP-activated ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, borate)

-

TFP-activated ester of the modifying agent (e.g., a fluorescent dye or biotin)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically >1 mg/mL) and in a buffer free of primary amines (e.g., Tris). The optimal pH for the reaction is typically between 7.5 and 8.5.[5]

-

TFP Ester Stock Solution: Immediately before use, dissolve the TFP-activated ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the TFP ester stock solution. The reaction is typically incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Reaction Quenching: To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature.[5]

-

Purification: Remove the unreacted TFP ester and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling (DOL) of the protein conjugate using appropriate analytical methods, such as UV-Vis spectrophotometry or mass spectrometry.

Caption: Amide bond formation via a TFP ester.

Summary and Outlook

This compound and related TFP esters are valuable reagents for researchers in chemistry and drug development. Their enhanced stability compared to traditional activating groups offers significant advantages for the reliable and efficient formation of amide bonds in aqueous environments. The protocols provided in this guide offer a starting point for the synthesis and application of these powerful bioconjugation reagents. As the demand for more robust and specific bioconjugation strategies continues to grow, the utility of highly activated and hydrolytically stable esters like this compound is expected to expand further.

References

- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 142685-25-4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-tetrafluorophenyl trifluoroacetate, a valuable reagent in organic synthesis, particularly in the preparation of activated esters for bioconjugation and pharmaceutical development. This document details the necessary precursors, reaction conditions, and a step-by-step experimental protocol.

Introduction

This compound is a highly reactive compound used for the trifluoroacetylation of various nucleophiles. The electron-withdrawing nature of the tetrafluorophenyl group makes it an excellent leaving group, facilitating the transfer of the trifluoroacetyl moiety. This guide focuses on a primary synthetic route involving the esterification of 2,3,5,6-tetrafluorophenol.

Synthesis of the Precursor: 2,3,5,6-Tetrafluorophenol

A common and efficient method for the synthesis of 2,3,5,6-tetrafluorophenol involves the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is itself derived from pentafluorobenzoic acid.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol

This two-stage procedure provides a high yield of the desired phenol precursor.

Stage 1: Synthesis of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid

-

To a reaction vessel, add 212g of 2,3,4,5,6-pentafluorobenzoic acid and 600g of water.

-

With stirring, add 367g of a 30% aqueous potassium hydroxide solution at room temperature.

-

Add 65g of benzyltriethylammonium chloride and 60g of magnesium hydroxide.

-

Heat the mixture to 120°C and maintain a reflux for 3 hours.

-

After cooling, filter the reaction mixture and wash the filter cake three times with water.

-

Neutralize the filtrate with hydrochloric acid to a pH of 2.

-

Extract the aqueous layer three times with diethyl ether.

-

Concentrate the combined organic extracts to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid solid.

Stage 2: Decarboxylation to 2,3,5,6-Tetrafluorophenol

-

Dissolve 208g of the dried 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in 1000g of N,N-dimethylaniline.

-

Slowly heat the mixture to reflux (approximately 160°C) with stirring and maintain for 5 hours.

-

Monitor the reaction by HPLC to confirm the complete conversion of the starting material.

-

After cooling, pour the reaction mixture into 4L of cold water.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic extracts and wash them three times with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

The crude product is then purified by distillation and rectification to yield 2,3,5,6-tetrafluorophenol.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Yield of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | 91% | [1] |

| Purity of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | >98% (HPLC) | [1] |

| Yield of 2,3,5,6-tetrafluorophenol | 78% | [1] |

| Purity of 2,3,5,6-tetrafluorophenol | 99.3% (HPLC) | [1] |

Core Synthesis: this compound

The principal synthesis of the target compound is achieved through the reaction of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which also acts as an acid scavenger.[2]

Signaling Pathway of the Synthesis

References

An In-depth Technical Guide to the Reaction Mechanism of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism of 2,3,5,6-tetrafluorophenyl trifluoroacetate. It details the synthesis of the reagent and its precursor, 2,3,5,6-tetrafluorophenol, and elucidates the core principles of its reactivity, which is centered around nucleophilic acyl substitution. The role of the highly activated tetrafluorophenyl ester in facilitating the transfer of a trifluoroacetyl group to various nucleophiles is examined. This guide also presents detailed experimental protocols and explores the applications of this chemistry in the context of organic synthesis and drug development, with a particular focus on the introduction of the trifluoromethyl moiety, a critical functional group in many modern pharmaceuticals.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, stability, and biological activity. This compound is a highly reactive reagent that serves as an efficient source for the trifluoroacetyl group (-COCF₃). The presence of a tetrafluorinated phenyl ring makes the ester exceptionally susceptible to nucleophilic attack, rendering it a powerful tool for the trifluoroacetylation of a wide range of nucleophiles under mild conditions. This guide will delve into the fundamental reaction mechanism, provide practical experimental details, and discuss the significance of this reagent in synthetic chemistry.

Synthesis of this compound and its Precursor

The synthesis of this compound begins with the preparation of its precursor, 2,3,5,6-tetrafluorophenol.

Synthesis of 2,3,5,6-Tetrafluorophenol

Several synthetic routes to 2,3,5,6-tetrafluorophenol have been reported. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by an acidic workup and oxidation with hydrogen peroxide.[1] This two-step process offers a high overall yield of over 80% and produces a product with high purity (greater than 99.0%).[1]

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol [1]

-

Step 1: Formation of 2,3,5,6-Tetrafluorobenzeneboronic Acid Ester. In an inert solvent, 1,2,4,5-tetrafluorobenzene is reacted with an organolithium reagent at low temperature to generate the corresponding aryl lithium intermediate. This intermediate is then treated with a boric acid ester, followed by quenching with an aqueous acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) to yield 2,3,5,6-tetrafluorobenzeneboronic acid and its ester.

-

Step 2: Oxidation to 2,3,5,6-Tetrafluorophenol. The mixture of 2,3,5,6-tetrafluorobenzeneboronic acid and its ester is then reacted with hydrogen peroxide in an acidic aqueous system to produce 2,3,5,6-tetrafluorophenol.

Alternative synthetic strategies include the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which can be obtained from 2,3,4,5,6-pentafluorobenzoic acid through reaction with an inorganic base and a phase transfer catalyst.[2]

Synthesis of this compound

General Experimental Protocol: Synthesis of this compound

-

To a solution of 2,3,5,6-tetrafluorophenol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether), an equimolar amount of a non-nucleophilic base (e.g., pyridine or triethylamine) is added at 0 °C.

-

Trifluoroacetic anhydride is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is quenched with water, and the organic layer is separated, washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation or column chromatography.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction mechanism of this compound is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism. The high reactivity of this reagent is attributed to two key factors:

-

The powerful electron-withdrawing effect of the trifluoromethyl group: This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

The excellent leaving group ability of the 2,3,5,6-tetrafluorophenoxide ion: The negative charge on the phenoxide is stabilized by the inductive effect of the four fluorine atoms on the aromatic ring.

The general mechanism can be depicted as follows:

Caption: Generalized mechanism of nucleophilic acyl substitution for this compound.

Reaction with Amine Nucleophiles

Reactions with primary and secondary amines are typically rapid and high-yielding, proceeding under mild conditions to form stable trifluoroacetamides.

Experimental Protocol: General Procedure for Trifluoroacetylation of Amines

-

In a round-bottom flask, dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.0-1.2 equivalents) dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture can be washed with dilute aqueous acid (e.g., 1 M HCl) and brine to remove unreacted amine and the 2,3,5,6-tetrafluorophenol byproduct.

-

The organic layer is then dried over an anhydrous salt and concentrated in vacuo.

-

The resulting trifluoroacetamide can be further purified by recrystallization or column chromatography if necessary.

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols also react with this compound to form the corresponding trifluoroacetate esters and thioesters, respectively. These reactions may require slightly more forcing conditions, such as heating or the use of a non-nucleophilic base as a catalyst, compared to the reactions with amines.

Quantitative Data

While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, the reactivity is expected to be high due to the nature of the leaving group. For comparison, polyfluorophenyl esters are known to be effective activated intermediates for generating amides.[1] The reaction rates are influenced by the nucleophilicity of the attacking species and the steric hindrance at the reaction center.

| Nucleophile Type | Example Nucleophile | Expected Product | General Reaction Conditions | Expected Yield |

| Primary Aliphatic Amine | n-Butylamine | N-Butyl-2,2,2-trifluoroacetamide | Room temperature, organic solvent | High |

| Primary Aromatic Amine | Aniline | N-Phenyl-2,2,2-trifluoroacetamide | Room temperature, often with a non-nucleophilic base | Moderate to High |

| Secondary Aliphatic Amine | Diethylamine | N,N-Diethyl-2,2,2-trifluoroacetamide | Room temperature, organic solvent | High |

| Alcohol | Ethanol | Ethyl trifluoroacetate | Room temperature to mild heating, optional base catalyst | Moderate to High |

| Thiol | Ethanethiol | S-Ethyl trifluorothioacetate | Room temperature, optional base catalyst | Moderate to High |

Applications in Drug Development and Organic Synthesis

The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs. Its presence can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] this compound serves as a valuable reagent for introducing the trifluoroacetyl group, which can then be a precursor to other trifluoromethyl-containing moieties or act as a protecting group.

Peptide Synthesis

Activated esters, such as tetrafluorophenyl esters, are utilized in peptide synthesis to facilitate amide bond formation. The carboxylic acid of one amino acid can be activated by conversion to a tetrafluorophenyl ester, which then readily reacts with the amino group of another amino acid.[5] While not as common as other coupling reagents, this methodology offers an alternative for the synthesis of peptides, particularly when other methods may be problematic.

Caption: Workflow for peptide synthesis using tetrafluorophenyl activated esters.

Synthesis of Trifluoromethylated Heterocycles

The trifluoroacetyl group can be a building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, a trifluoroacetylated intermediate can undergo cyclization reactions to form heterocycles such as thiazoles, pyrimidines, and triazines.[3]

Conclusion

This compound is a highly efficient reagent for the introduction of the trifluoroacetyl group onto a variety of nucleophiles. Its reactivity is driven by a classic nucleophilic acyl substitution mechanism, enhanced by the electronic properties of both the trifluoromethyl group and the tetrafluorophenyl leaving group. This makes it a valuable tool in organic synthesis, particularly in the context of medicinal chemistry and drug development where the incorporation of fluorine is often desirable. The straightforward reaction conditions and high potential yields make this reagent an attractive option for researchers and scientists in the field. Further investigation into the specific kinetics and a broader range of applications will undoubtedly continue to expand its utility in modern synthetic chemistry.

References

- 1. This compound | 142685-25-4 | Benchchem [benchchem.com]

- 2. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage of 2,3,5,6-Tetrafluorophenyl trifluoroacetate.

An In-depth Technical Guide to the Stability and Storage of 2,3,5,6-Tetrafluorophenyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in chemical synthesis, particularly in bioconjugation and peptide chemistry, due to the reactivity of the tetrafluorophenyl (TFP) ester as a leaving group. Understanding the stability and proper storage of this compound is critical to ensure its reactivity and prevent degradation, which could compromise experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and the broader class of TFP esters. It covers hydrolytic and thermal stability, recommended storage protocols, and visual representations of degradation pathways and handling logic.

Chemical Properties

| Property | Value |

| CAS Number | 142685-25-4 |

| Molecular Formula | C₈HF₇O₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Liquid |

| Synonyms | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate, Trifluoroacetic acid 2,3,5,6-tetrafluorophenyl ester |

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and reactivity of this compound. The primary concerns for storage are temperature and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator)[1][2] | To minimize potential thermal degradation and slow down hydrolytic decomposition. |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture. The ester is susceptible to degradation in the presence of water. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent moisture ingress and contamination. |

| Light Exposure | Store in the dark or in an amber vial | While no specific data on photosensitivity is available, it is good practice for complex organic reagents. |

Note: While one supplier suggests ambient temperature storage, the consensus from multiple other suppliers points towards refrigerated conditions as the optimal storage temperature.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition under high temperatures.

Hydrolytic Stability

The ester bond in this compound is susceptible to hydrolysis, which is the primary degradation pathway under normal storage and handling conditions if exposed to moisture.

-

General Characteristics : Tetrafluorophenyl (TFP) esters are known to be less susceptible to spontaneous hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] This increased stability makes them more robust for use in aqueous reaction media, particularly under basic conditions.[1][3][4]

-

pH Dependence : TFP esters exhibit greater stability at neutral or slightly acidic pH. They are more stable for several hours at basic pH than NHS-esters, with a half-life for hydrolysis that can be approximately twice as long at a pH of around 8.[5]

-

Degradation Products : The hydrolysis of this compound is expected to yield 2,3,5,6-tetrafluorophenol and trifluoroacetic acid.

Experimental Protocols for Assessing Hydrolytic Stability (General Methodology)

-

Sample Preparation : Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

-

Incubation : Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).

-

Time-Point Analysis : At specified time points, withdraw aliquots from each solution.

-

Quantification : Analyze the concentration of the remaining this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis : Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each condition.

Thermal Stability

Specific data on the thermal decomposition of this compound is not available in the reviewed literature. However, general knowledge of highly fluorinated compounds suggests that significant thermal degradation would occur at elevated temperatures.

-

General Trends : Perfluorinated and polyfluorinated compounds often exhibit high thermal stability.[6] Decomposition typically requires high temperatures (often above 200°C) and may proceed through radical mechanisms involving the cleavage of C-C and C-F bonds.[6][7][8]

-

Potential Decomposition Products : At high temperatures, the molecule could potentially decompose into a variety of smaller fluorinated compounds.

Experimental Protocols for Assessing Thermal Stability (General Methodology)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability:

-

TGA Protocol :

-

A small sample of this compound is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

-

-

DSC Protocol :

-

A small sample is sealed in a DSC pan.

-

The sample is heated at a constant rate.

-

The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks can indicate phase transitions or decomposition.

-

Visualizations

Logical Workflow for Storage and Handling

References

- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of 2,3,5,6-Tetrafluorophenyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2,3,5,6-Tetrafluorophenyl trifluoroacetate (CAS RN: 142685-25-4), a key reagent in chemical synthesis. The following sections detail its hazardous properties, physicochemical characteristics, and handling protocols to ensure its safe use in a laboratory setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause skin, eye, and respiratory irritation.

Table 1: GHS Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

| Element | |

| Pictograms | GHS02: Flame GHS07: Exclamation mark |

| Signal Word | Danger [1][2] |

| Hazard Statements | H225: Highly flammable liquid and vapour.[2] H226: Flammable liquid and vapour.[1][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |

| Precautionary Statements | Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280[1][2][4] Response: P303+P361+P353, P305+P351+P338, P304+P340, P312, P370+P378[4] Storage: P403+P233, P403+P235, P405 Disposal: P501 |

The following diagram illustrates the logical flow of hazard identification and response based on the GHS classification.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₈HF₇O₂[2][3][5][6][7] |

| Molecular Weight | 262.08 g/mol [1][2][3][5][6][7] |

| Appearance | Clear Liquid[1][2] |

| Boiling Point | 136-138 °C at 760 mmHg[3] |

| Flash Point | 41.681 °C[5] |

| Density | 1.635 ± 0.06 g/cm³ (Predicted)[2] |

| Purity | 95.0% - 97%[1][3][5] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is necessary to minimize the risks associated with this compound.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[2][8] A chemical fume hood is recommended for all manipulations.

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][4]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Spill and Leak Procedures

-

Small Spills: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Toxicological and Ecological Information

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.

References

- 1. This compound | 142685-25-4 [sigmaaldrich.com]

- 2. This compound | 142685-25-4 [amp.chemicalbook.com]

- 3. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CAS#:142685-25-4 | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to 2,3,5,6-Tetrafluorophenyl trifluoroacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical form, appearance, and chemical properties of 2,3,5,6-Tetrafluorophenyl trifluoroacetate. It details a likely experimental protocol for its synthesis based on established chemical reactions and provides information on its characterization. Furthermore, this guide explores its primary application as a powerful activating agent in modern organic synthesis, particularly in the realms of peptide and oligonucleotide chemistry, which are central to drug development.

Physical and Chemical Properties

This compound is a halogenated organic compound.[1] In its pure form, it exists as a clear, colorless liquid.[2] It is classified as a dangerous good for transport, indicating a need for careful handling and storage.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈HF₇O₂ | [3] |

| Molecular Weight | 262.08 g/mol | [3] |

| CAS Number | 142685-25-4 | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Purity | Typically ≥97% | [2][4] |

| Storage Temperature | Ambient Temperature or 2-8°C | [2][5] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for the esterification of phenols using trifluoroacetic anhydride.[6]

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3,5,6-tetrafluorophenol in an anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a slight molar excess of trifluoroacetic anhydride to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess trifluoroacetic anhydride and trifluoroacetic acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a multiplet in the aromatic region corresponding to the single proton on the tetrafluorophenyl ring.

-

¹⁹F NMR: The spectrum will be more complex, showing signals for the four fluorine atoms on the aromatic ring and the three fluorine atoms of the trifluoroacetyl group. The chemical shifts for trifluoroacetyl groups typically range from -67 to -85 ppm relative to CFCl₃.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Development and Research

This compound is a valuable reagent in organic synthesis, primarily used as an activating agent for carboxylic acids.[1] The highly electron-withdrawing nature of the tetrafluorophenyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

This property is particularly exploited in:

-

Peptide Synthesis: It can be used to form activated esters of amino acids, which then readily react with the amino group of another amino acid to form a peptide bond. This method is crucial in the synthesis of peptides and proteins, which are important classes of therapeutic agents.[3][8]

-

Oligonucleotide Synthesis: Similar to peptide synthesis, it can be used to activate phosphodiester groups or other functionalities during the synthesis of oligonucleotides. Modified oligonucleotides have therapeutic applications as antisense agents, siRNAs, and aptamers.[9][10]

-

Bioconjugation: This reagent is useful for linking molecules to biomolecules, such as proteins or nucleic acids, a key process in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[5]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship in Application

The diagram below illustrates the role of this compound as an activating agent in the synthesis of biopolymers like peptides.

Caption: Logical flow of the activation and coupling process in peptide synthesis.

References

- 1. This compound | 142685-25-4 | Benchchem [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. A general method of esterification using trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms [thno.org]

- 10. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

2,3,5,6-Tetrafluorophenyl trifluoroacetate: A Technical Overview of its Boiling Point and Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the physical properties and a plausible synthetic route for 2,3,5,6-tetrafluorophenyl trifluoroacetate (CAS 142685-25-4), a fluorinated aromatic compound of interest to researchers in drug development and materials science. This document outlines the compound's boiling point and provides a detailed, representative experimental protocol for its preparation and purification.

Core Physical Properties

The defining physical characteristic for the purification of this compound by distillation is its boiling point. The available data for this and other key properties are summarized below.

| Property | Value | Source |

| Boiling Point | 136-138 °C (at 760 mmHg) | [1] |

| CAS Number | 142685-25-4 | [1] |

| Molecular Formula | C₈HF₇O₂ | [1] |

| Molecular Weight | 262.083 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | 97% | [1] |

Synthesis and Purification Methodology

The synthesis of this compound is most effectively achieved through the O-acylation of 2,3,5,6-tetrafluorophenol. This nucleophilic acyl substitution reaction utilizes a strong trifluoroacetylating agent, such as trifluoroacetic anhydride, to form the desired ester. The following protocol is a representative procedure based on established chemical principles for the esterification of phenols.

Experimental Protocol: Synthesis of this compound

1. Reagents and Materials:

-

2,3,5,6-Tetrafluorophenol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Distillation apparatus

2. Reaction Setup:

-

A dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2,3,5,6-tetrafluorophenol (1 equivalent) and anhydrous dichloromethane (approx. 5 mL per gram of phenol).

-

The flask is cooled in an ice bath (0 °C).

-

Anhydrous pyridine (1.1 equivalents) is added dropwise to the stirred solution.

3. Acylation:

-

Trifluoroacetic anhydride (1.2 equivalents) is added dropwise to the cooled solution via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is then stirred for an additional 2-4 hours.

4. Workup and Extraction:

-

The reaction mixture is diluted with additional dichloromethane.

-

The organic solution is transferred to a separatory funnel and washed sequentially with:

- 1 M HCl (twice) to remove pyridine.

- Saturated NaHCO₃ solution (twice) to remove excess trifluoroacetic acid.

- Brine (once).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude liquid product is purified by fractional distillation at atmospheric pressure (760 mmHg).

-

The fraction boiling between 136 °C and 138 °C is collected as the pure this compound.[1]

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram. This workflow outlines the key stages from starting materials to the final, purified product.

Caption: Synthesis and purification workflow for this compound.

References

Technical Guide: Purity Specifications for 2,3,5,6-Tetrafluorophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for 2,3,5,6-Tetrafluorophenyl trifluoroacetate (CAS No. 142685-25-4). This document outlines typical purity levels, potential impurities, and detailed methodologies for the analytical determination of purity. Furthermore, it includes a representative synthesis and purification workflow.

Core Purity Specifications

This compound is a specialized reagent, and its purity is critical for consistent and reliable results in sensitive applications such as drug development and chemical research. Commercially available grades of this compound typically meet the following specifications:

| Parameter | Specification | Source(s) |

| Purity (by GC) | ≥ 97% or ≥ 95% | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Molecular Formula | C₈HF₇O₂ | [1][2] |

| Molecular Weight | 262.08 g/mol | [1][2] |

| CAS Number | 142685-25-4 | [1][2] |

Note: Specifications can vary between suppliers. It is always recommended to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. These methods help to quantify the main component and identify potential process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for determining the purity of volatile compounds like this compound. It offers high separation efficiency and definitive identification of components based on their mass spectra.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Column: A non-polar or medium-polarity capillary column is recommended for good peak shape and resolution. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector:

-

Mode: Split/splitless, with a split ratio of 50:1 to avoid column overloading.

-

Temperature: 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Data Analysis: Purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times. Potential impurities include unreacted 2,3,5,6-tetrafluorophenol, residual solvents, and by-products from the esterification reaction.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a complementary technique for purity analysis, particularly for identifying non-volatile impurities. Given the aromatic and fluorinated nature of the compound, a phenyl- or fluorinated stationary phase can offer unique selectivity.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a pentafluorophenyl (PFP) phase for enhanced separation of fluorinated aromatic compounds.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the initial mobile phase composition.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and the identification of structurally related impurities. Both ¹H and ¹⁹F NMR are highly informative for this molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

¹H NMR:

-

Expected Signals: A complex multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the single proton on the tetrafluorophenyl ring. The integration of this signal relative to any impurity signals (e.g., the hydroxyl proton of unreacted phenol) can be used for quantification.

-

-

¹⁹F NMR:

-

Expected Signals: Two distinct sets of signals are expected: one for the trifluoroacetate group and another for the four fluorine atoms on the aromatic ring. The chemical shifts of trifluoroacetyl groups typically appear in the range of -67 to -85 ppm (relative to CFCl₃)[3]. The fluorine atoms on the ring will exhibit complex splitting patterns due to F-F coupling.

-

Reference: An internal standard such as trifluorotoluene can be used for quantitative analysis (qNMR).

-

-

Data Analysis: The presence of unexpected signals or deviations in chemical shifts and coupling constants can indicate impurities. The relative integrals of signals corresponding to the main compound and impurities can provide a quantitative measure of purity.

Synthesis and Purification Workflow

The most common laboratory-scale synthesis of this compound involves the esterification of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1-1.5 eq) dropwise at 0 °C. A base such as triethylamine (TEA) or pyridine (1.1-1.5 eq) can be added to catalyze the reaction and scavenge the trifluoroacetic acid by-product.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification

-

Vacuum Distillation: For the removal of lower-boiling impurities and unreacted starting materials, vacuum distillation is an effective method. Fluorinated compounds often have lower boiling points than their non-fluorinated counterparts[4].

-

Column Chromatography: If non-volatile impurities are present, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Purity Verification

The following diagram illustrates the logical steps for the comprehensive purity verification of a batch of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Modification using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) is an amine-reactive chemical modification reagent used for the covalent attachment of a trifluoroacetyl group to proteins. This modification primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, forming a stable amide bond. The trifluoroacetyl moiety serves as a valuable tool in various research and drug development applications due to its unique properties.

The tetrafluorophenyl (TFP) ester component of TFP-TFA offers enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[1][2] This increased stability provides better control over the labeling reaction and can lead to higher modification efficiencies.[1]

The trifluoroacetyl group introduced by TFP-TFA is a small, highly electronegative modification. A key application of this modification is to mimic natural lysine acetylation, a critical post-translational modification involved in regulating protein function and cellular signaling.[3] The strong electron-withdrawing nature of the trifluoromethyl group makes the resulting N-trifluoroacetyl lysine resistant to deacetylation by certain enzymes like sirtuins (SIRTs).[3] This stability makes TFP-TFA an excellent tool for studying the functional consequences of lysine acetylation without the complication of enzymatic removal.

Key Applications:

-

Mimicking Lysine Acetylation: Studying the role of lysine acetylation in protein function, protein-protein interactions, and signaling pathways.[3]

-

Enzyme Inhibitor Studies: The stable trifluoroacetyl-lysine can act as a mimic of acetyl-lysine to study the binding and inhibition of "reader" domains (e.g., bromodomains) and the resistance to "eraser" enzymes (e.g., deacetylases).[3]

-

Drug Development: In the synthesis of peptide-based therapeutics and for probing the role of acetylation in disease.[4]

-

Biophysical and Structural Studies: Introducing a fluorine-labeled group for ¹⁹F-NMR studies of protein structure and dynamics.

Chemical Properties and Reaction Mechanism

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₈HF₇O₂

-

Molecular Weight: 262.08 g/mol

-

CAS Number: 142685-25-4

The reaction of TFP-TFA with a primary amine on a protein proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.[1]

Caption: Reaction mechanism of TFP-TFA with a primary amine on a protein.

Quantitative Data Summary

The efficiency of protein modification with TFP-TFA is influenced by several factors including pH, temperature, reaction time, and the molar ratio of reagent to protein. The following tables provide a summary of key quantitative parameters derived from general TFP ester labeling protocols.[1][5][6]

Table 1: Recommended Reaction Conditions for Protein Modification with TFP Esters

| Parameter | Recommended Value/Range | Notes |

| pH | 7.5 - 9.0 | The reaction rate increases with pH as the primary amines become deprotonated and more nucleophilic. However, the rate of hydrolysis of the TFP ester also increases at higher pH. A pH range of 7.5-8.5 is often optimal.[1][5] |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the TFP ester and should be avoided.[5] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 30-60 minutes). Reactions at 4°C can proceed for several hours to overnight to minimize protein degradation.[6] |

| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[5][6] |

| Molar Excess of TFP-TFA | 10- to 50-fold | The optimal molar excess depends on the protein concentration and the desired degree of labeling. A 20-fold excess is a common starting point for a protein concentration of 2 mg/mL.[5][6] |

Table 2: Comparative Stability of TFP and NHS Esters in Aqueous Buffer

| Active Ester | Relative Hydrolytic Stability | Half-life at pH 8.5 |

| TFP Ester | More Stable | Several hours |

| NHS Ester | Less Stable | ~10-20 minutes |

Note: Half-life values are approximate and can vary depending on buffer composition and temperature. TFP esters have been shown to have a significantly longer half-life than NHS esters in aqueous conditions.[1][7][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with TFP-TFA

This protocol provides a general method for the trifluoroacetylation of a protein using TFP-TFA. Optimization may be necessary for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound (TFP-TFA)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (or other amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

If the protein solution contains primary amines (e.g., from Tris buffer or ammonium sulfate precipitation), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

-

TFP-TFA Stock Solution Preparation:

-

Allow the vial of TFP-TFA to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mg/mL (~38 mM) stock solution of TFP-TFA in anhydrous DMSO or DMF.

-

-

Calculation of TFP-TFA Volume:

-

Determine the volume of the TFP-TFA stock solution required to achieve the desired molar excess.

-

Example: For a 1 mL reaction of a 5 mg/mL solution of a 50 kDa protein (0.1 mM) and a desired 20-fold molar excess of TFP-TFA:

-

Moles of protein = 0.1 mM * 1 mL = 0.1 µmol

-

Moles of TFP-TFA needed = 0.1 µmol * 20 = 2 µmol

-

Volume of TFP-TFA stock (38 mM) = 2 µmol / 38 mM = 52.6 µL

-

-

-

Modification Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the TFP-TFA stock solution.

-

Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to the 1 mL reaction).

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Modified Protein:

-

Remove the excess TFP-TFA, 2,3,5,6-tetrafluorophenol byproduct, and quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Caption: Experimental workflow for protein modification with TFP-TFA.

Protocol 2: Characterization of Trifluoroacetylated Protein by Mass Spectrometry

1. Intact Protein Analysis:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Procedure:

-

Desalt the purified modified protein using a C4 ZipTip or equivalent.

-

Infuse the desalted protein into the mass spectrometer.

-

Acquire the mass spectrum and deconvolute the data to determine the intact mass of the modified protein.

-

-